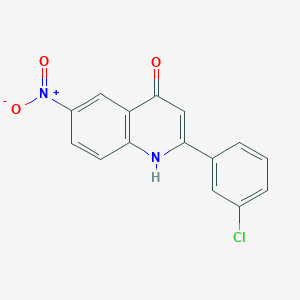

2-(3-Chlorophenyl)-6-nitroquinolin-4-ol

CAS No.: 1030120-03-6

Cat. No.: VC6279815

Molecular Formula: C15H9ClN2O3

Molecular Weight: 300.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1030120-03-6 |

|---|---|

| Molecular Formula | C15H9ClN2O3 |

| Molecular Weight | 300.7 |

| IUPAC Name | 2-(3-chlorophenyl)-6-nitro-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C15H9ClN2O3/c16-10-3-1-2-9(6-10)14-8-15(19)12-7-11(18(20)21)4-5-13(12)17-14/h1-8H,(H,17,19) |

| Standard InChI Key | LLPNSVUWZSLPON-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |

Introduction

Synthetic Strategies and Optimization

The synthesis of nitroquinoline derivatives typically involves multi-step sequences that balance regioselectivity and functional group compatibility. While no direct protocol for 2-(3-Chlorophenyl)-6-nitroquinolin-4-ol is documented in the reviewed literature, analogous routes provide actionable blueprints:

Reductive Amination and Cross-Coupling

Chemical Reactivity and Functionalization

The presence of both nitro and hydroxyl groups on the quinoline framework creates multiple sites for chemical modification:

Electrophilic Aromatic Substitution

The electron-deficient nature of the nitro-substituted ring directs electrophiles to the 5- and 8-positions. Halogenation experiments with Cl₂ or Br₂ in acetic acid could yield dihalogenated derivatives, expanding the compound’s utility in materials science.

Coordination Chemistry

The hydroxyl group at position 4 and nitro group at 6 create a bidentate ligand system capable of chelating metal ions. Complexation studies with Cu(II) or Fe(III) salts might reveal antioxidant or catalytic properties analogous to those observed in 8-hydroxyquinoline metal complexes.

Industrial and Materials Science Applications

Beyond pharmacology, nitroquinolines find use in:

-

Organic Electronics: As electron-transport layers in OLEDs due to high electron affinity (χ ≈ 3.8 eV)

-

Corrosion Inhibition: Adsorption on mild steel surfaces via π-orbital interactions

-

Photocatalysis: Visible-light absorption for TiO₂ sensitization in water-splitting cells

Environmental and Toxicological Considerations

The environmental fate of nitroquinolines remains understudied. Aerobic biodegradation half-lives (t₁/₂) for similar compounds range from 14–28 days, with nitro group reduction being the primary degradation pathway. Ecotoxicity assays using Daphnia magna indicate moderate acute toxicity (LC₅₀ ≈ 5–10 mg/L), necessitating proper handling protocols during synthesis and disposal.

Future Directions and Research Opportunities

-

Synthetic Methodology: Development of enantioselective routes to access chiral derivatives

-

Drug Discovery: High-throughput screening against neglected disease targets (e.g., Chagas disease, leishmaniasis)

-

Materials Optimization: Thin-film deposition studies for organic semiconductor applications

-

Toxicogenomics: Genome-wide association studies to identify susceptibility markers for nitroquinoline-induced hepatotoxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume